

In-Depth Technical Guide: Spectral and Synthetic Profile of 1-[(Trimethylsilyl)methyl]benzotriazole

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Compound of Interest

Compound Name: 1-[(Trimethylsilyl)methyl]benzotriazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic route for **1-[(Trimethylsilyl)methyl]benzotriazole**. Due to the limited availability of direct experimental data in public literature, this guide combines information from closely related compounds and established synthetic methodologies to present a predictive but scientifically grounded profile of the target molecule.

Chemical Structure and Properties

1-[(Trimethylsilyl)methyl]benzotriazole is a derivative of benzotriazole featuring a trimethylsilylmethyl group attached to one of the nitrogen atoms of the triazole ring. The presence of the organosilicon moiety can influence its solubility, reactivity, and utility as a synthetic intermediate.

PubChem Compound ID: 3317323^[1] Molecular Formula: C₁₀H₁₅N₃Si^[1] Molecular Weight: 205.33 g/mol ^[1] Exact Mass: 205.103524026 Da^[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for **1-[(Trimethylsilyl)methyl]benzotriazole**. These predictions are based on the analysis of spectral data from analogous compounds, including benzotriazole, 1-methylbenzotriazole, and 1-(trimethylsilyl)-1H-benzotriazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.1	Doublet	1H	Aromatic H (Benzotriazole ring)
~ 7.5 - 7.6	Triplet	1H	Aromatic H (Benzotriazole ring)
~ 7.3 - 7.4	Triplet	1H	Aromatic H (Benzotriazole ring)
~ 7.2 - 7.3	Doublet	1H	Aromatic H (Benzotriazole ring)
~ 4.5 - 4.7	Singlet	2H	-CH ₂ -
~ 0.1	Singlet	9H	-Si(CH ₃) ₃

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 145	Aromatic C (Benzotriazole ring, C-N)
~ 133	Aromatic C (Benzotriazole ring, C-N)
~ 127	Aromatic CH (Benzotriazole ring)
~ 124	Aromatic CH (Benzotriazole ring)
~ 120	Aromatic CH (Benzotriazole ring)
~ 110	Aromatic CH (Benzotriazole ring)
~ 50	-CH ₂ -
~ -1.5	-Si(CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050	Medium	Aromatic C-H stretch
~ 2960, 2890	Medium	Aliphatic C-H stretch (-CH ₂ -, -CH ₃)
~ 1610, 1490, 1450	Strong	Aromatic C=C skeletal vibrations
~ 1250	Strong	Si-C stretch (from -Si(CH ₃) ₃)
~ 840, 750	Strong	C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
205	High	$[M]^+$ (Molecular Ion)
118	Moderate	$[M - Si(CH_3)_3]^+$
91	Moderate	$[C_6H_5N_2]^+$
73	High	$[Si(CH_3)_3]^+$

Experimental Protocols

The following section outlines a plausible experimental protocol for the synthesis and characterization of **1-[(Trimethylsilyl)methyl]benzotriazole**, derived from established methods for similar compounds.

Synthesis of 1-[(Trimethylsilyl)methyl]benzotriazole

This synthesis is based on the N-alkylation of benzotriazole. A related procedure involves the condensation of an N-[(trimethylsilyl)methyl]amine with formaldehyde and benzotriazole. A more direct approach is the reaction of the benzotriazole anion with (trimethylsilyl)methyl halide.

Materials:

- 1H-Benzotriazole
- Sodium hydride (NaH) or another suitable base
- (Chloromethyl)trimethylsilane
- Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1H-benzotriazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
- Cool the mixture back to 0 °C and add (chloromethyl)trimethylsilane (1.1 equivalents) dropwise.
- Let the reaction mixture warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **1-[(trimethylsilyl)methyl]benzotriazole**.

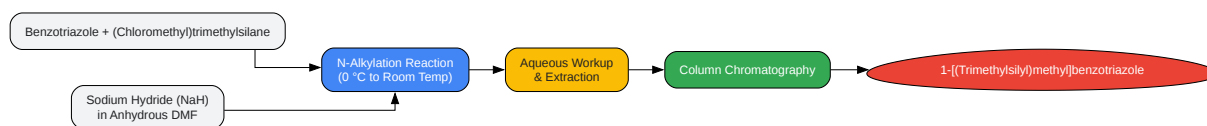
Spectroscopic Characterization

- NMR Spectroscopy: Dissolve the purified product in deuterated chloroform (CDCl_3). Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.

- IR Spectroscopy: Obtain the IR spectrum of the purified product as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet using an FTIR spectrometer.
- Mass Spectrometry: Analyze the purified product using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI) to confirm the molecular weight and fragmentation pattern.

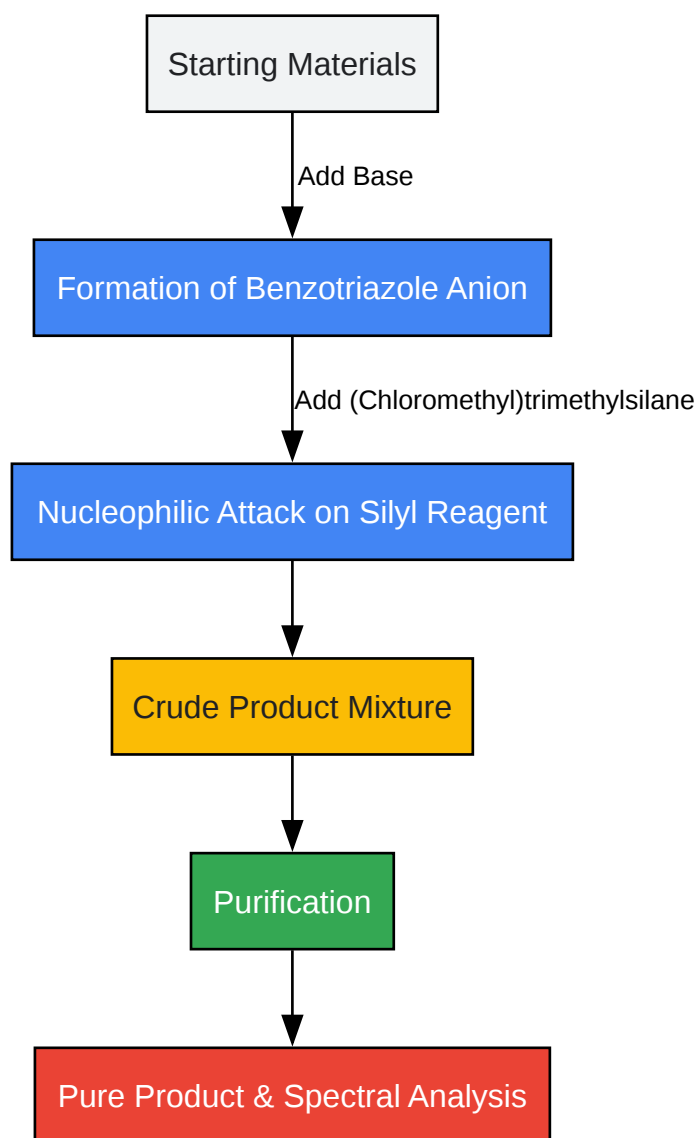
Diagrams

The following diagrams illustrate the proposed synthesis workflow.



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Caption: Synthesis workflow for **1-[(Trimethylsilyl)methyl]benzotriazole**.



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Caption: Logical steps in the synthesis and analysis process.

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References

- 1. 1-((Trimethylsilyl)methyl)benzotriazole | C₁₀H₁₅N₃Si | CID 3317323 - PubChem [pubchem.ncbi.nlm.nih.gov]
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